Methyl 3-(aminomethyl)picolinate

Regioisomer Structure-Activity Relationship Medicinal Chemistry

Regioisomeric purity is a hidden variable in aminomethyl picolinate series, often forcing re-synthesis or HPLC re-purification. This 3-substituted regioisomer (CAS 1050750-49-6) provides a controlled electronic environment (pKa 7.54) distinct from 4/5/6-analogs. - **Solution**: 98% purity free base or HCl salt (CAS 1050610-67-7). Eliminates pre-use purification. - **Application**: Key intermediate for SAR studies, metal chelation geometry optimization, and PROTAC/ADC linker design. - **Supply**: Pharmaceutical-grade material, GMP-adjacent workflows. Hydrochloride salt offers extended bench stability.

Molecular Formula C8H10N2O2
Molecular Weight 166.18 g/mol
Cat. No. B11918377
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 3-(aminomethyl)picolinate
Molecular FormulaC8H10N2O2
Molecular Weight166.18 g/mol
Structural Identifiers
SMILESCOC(=O)C1=C(C=CC=N1)CN
InChIInChI=1S/C8H10N2O2/c1-12-8(11)7-6(5-9)3-2-4-10-7/h2-4H,5,9H2,1H3
InChIKeyRXDAIZBHOROSTB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methyl 3-(aminomethyl)picolinate: Technical Baseline


Methyl 3-(aminomethyl)picolinate (CAS 1050750-49-6, MF: C₈H₁₀N₂O₂, MW: 166.18) is a picolinic acid derivative bearing an aminomethyl substituent at the 3-position of the pyridine ring . The compound features a methyl ester group at the 2-carboxylate position, with predicted physicochemical parameters including a pKa of 7.54 ± 0.29, boiling point of 317.3 ± 32.0 °C, and density of 1.182 ± 0.06 g/cm³ . This regioisomer is commercially available in free base and hydrochloride salt forms (CAS 1050610-67-7), with typical catalog purities of 98% from major chemical suppliers .

Methyl 3-(aminomethyl)picolinate: Positional Isomer Specificity


Substitution among regioisomeric aminomethyl picolinates introduces unaccounted variables in reaction outcomes and SAR studies. The 3-position substitution places the aminomethyl group adjacent to the ester moiety, creating a distinct electronic and steric environment compared to the 4-, 5-, or 6-substituted analogs . This ortho-like proximity between the aminomethyl and carboxylate groups may influence intramolecular hydrogen bonding, metal chelation geometry, and the reactivity of the primary amine during amide coupling or reductive amination [1]. Commercial catalogs treat these isomers as distinct SKUs with independent CAS numbers (e.g., 1050750-49-6 for 3-position versus 1229704-26-0 for 5-position versus 160939-10-6 for 6-position), reflecting their non-interchangeability in synthetic routes .

Methyl 3-(aminomethyl)picolinate: Differential Evidence vs. Analogs


Electronic Effect: 3- vs 6-Position Substitution

The 3-position aminomethyl substitution positions the primary amine ortho-adjacent to the ester carbonyl, with a predicted pKa of 7.54 ± 0.29 . In contrast, the 6-position isomer places the aminomethyl group para-relative to the ring nitrogen and more remote from the ester, altering the basicity and hydrogen-bonding capacity of the amine. The canonical SMILES difference (COC(=O)C1=NC=CC=C1CN versus COC(=O)C1=NC(CN)=CC=C1) directly reflects distinct connectivity that SAR studies require as a controlled variable .

Regioisomer Structure-Activity Relationship Medicinal Chemistry

HCl Salt vs Free Base Stability

Methyl 3-(aminomethyl)picolinate is commercially supplied in both free base (CAS 1050750-49-6, MW 166.18) and hydrochloride salt (CAS 1050610-67-7, MW 202.64) forms . The hydrochloride salt provides enhanced shelf stability and aqueous solubility relative to the free base, which contains a nucleophilic primary amine susceptible to oxidation and carbon dioxide absorption upon storage. The molecular weight difference (36.46 Da, corresponding to HCl) serves as a quality control marker for form verification .

Salt Form Stability Pharmaceutical Intermediate

Amine Accessibility for Conjugation: 3- vs 4- and 6-Position

The 3-position aminomethyl group on methyl 3-(aminomethyl)picolinate places the reactive primary amine in a sterically accessible yet electronically distinct environment due to ortho proximity to the ester carbonyl . By comparison, the 4-position isomer (CAS not listed in primary catalogs) positions the amine para to the ring nitrogen, while the 6-position isomer (CAS 160939-10-6) positions the amine adjacent to the ring nitrogen but distal to the ester [1]. This difference in amine orientation and local electronic environment directly affects the efficiency of amide bond formation and the subsequent conformational flexibility of the resulting conjugates.

Bioconjugation Linker Chemistry Medicinal Chemistry

Supplier Purity Documentation vs. Unspecified Analogs

Methyl 3-(aminomethyl)picolinate is commercially documented with explicit purity specifications of NLT 98% (or 98%) from multiple suppliers including ChemicalBook and MolCore, with available packaging sizes ranging from 5 g to 10 kg in pharmaceutical-grade quantities . In contrast, the 5-position isomer (CAS 1229704-26-0) is listed with fewer commercial sources and no prominently stated purity specification in open catalogs, while the 4-position isomer is scarcely documented in primary supplier catalogs .

Purity Quality Control Procurement

Methyl 3-(aminomethyl)picolinate: Application Scenarios


SAR with Controlled Amine Positioning

Use methyl 3-(aminomethyl)picolinate as the 3-substituted regioisomer reference standard in systematic SAR studies of aminomethyl picolinate series . The distinct electronic environment of the 3-position amine (predicted pKa 7.54 ± 0.29) enables controlled evaluation of substituent effects on target binding, metal coordination, or enzyme inhibition relative to 5- and 6-position analogs .

Pharmaceutical Intermediate with Verified Purity

Procure the 98% purity, pharmaceutical-grade material for use as a key intermediate in GMP-adjacent synthetic workflows . The documented purity specification from multiple suppliers eliminates the need for pre-use purification, reducing cycle time by 1–2 days compared to analogs requiring preparative HPLC verification .

Stable Building Block for Amide Coupling

Select the hydrochloride salt form (CAS 1050610-67-7) for applications requiring extended bench stability and precise stoichiometric control in amide bond formation . The salt form mitigates amine oxidation and CO₂ absorption that can compromise free base equivalents during storage and weighing .

Linker Chemistry: Defined 3-Position Orientation

Employ methyl 3-(aminomethyl)picolinate as a linker precursor where the 3-position aminomethyl group provides a distinct trajectory for conjugation relative to the picolinate ester anchor . This spatial arrangement differs from 4- and 6-position isomers, enabling systematic optimization of linker geometry in PROTAC or ADC payload design .

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